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(E,Z)-2,4-nonadienal - 21661-99-4

(E,Z)-2,4-nonadienal

Catalog Number: EVT-14274137
CAS Number: 21661-99-4
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(E,Z)-2,4-nonadienal is an unsaturated aldehyde with the molecular formula C9H14OC_9H_{14}O and a molecular weight of approximately 138.2069 g/mol. This compound is of significant interest in various fields, including food science and organic chemistry, due to its unique aroma and potential applications in flavoring and fragrance industries. The compound features a conjugated system of double bonds, contributing to its reactivity and sensory properties.

Source

(E,Z)-2,4-nonadienal can be derived from the autoxidation of fatty acids, particularly arachidonic acid, which is prevalent in various biological systems. It can also be synthesized through various organic reactions involving simpler precursors. The compound is often studied in the context of its role as an aroma component in food products and its formation during lipid oxidation processes.

Classification

This compound belongs to the class of unsaturated aldehydes, specifically aliphatic aldehydes with multiple double bonds. It exhibits geometric isomerism due to the presence of both E (trans) and Z (cis) configurations around its double bonds.

Synthesis Analysis

Methods

The synthesis of (E,Z)-2,4-nonadienal can be achieved through several methods, including:

  1. Autoxidation: The compound can be formed through the autoxidation of linoleic acid or other unsaturated fatty acids. This process involves the reaction of oxygen with lipids, leading to the formation of various aldehydes, including (E,Z)-2,4-nonadienal .
  2. Chemical Synthesis: A more controlled synthesis route involves the use of Grignard reagents or Wittig reactions. For example, starting from 2-octenal or similar compounds, one can introduce double bonds through elimination reactions followed by oxidation steps to yield (E,Z)-2,4-nonadienal .

Technical Details

  • Grignard Reaction: A typical synthesis might involve reacting a suitable carbonyl compound with a Grignard reagent followed by hydrolysis to yield the desired aldehyde.
  • Wittig Reaction: This method utilizes phosphonium ylides to form alkenes that can subsequently be oxidized to yield aldehydes.
Molecular Structure Analysis

Structure

(E,Z)-2,4-nonadienal features a linear carbon chain with two double bonds located between carbon atoms 2-3 and 4-5. The structural formula can be represented as follows:

Structure CH3CH=CHCH=CHC O H\text{Structure }\quad \text{CH}_3-\text{CH}=\text{CH}-\text{CH}=\text{CH}-\text{C O H}

Data

  • IUPAC Name: (E,Z)-non-2,4-dienal
  • InChI: InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5-,8-7+.
  • CAS Number: 23689-89-0
  • Boiling Point: Approximately 160 °C
  • Density: About 0.83 g/cm³ at 20 °C .
Chemical Reactions Analysis

Reactions

(E,Z)-2,4-nonadienal is reactive due to its unsaturated nature and can participate in various chemical reactions:

  1. Hydrogenation: The double bonds can undergo hydrogenation under catalytic conditions to yield saturated aldehydes.
  2. Oxidation: It can be oxidized to form carboxylic acids or further oxidized into other functional groups depending on the reaction conditions.
  3. Condensation Reactions: The aldehyde functional group allows for condensation reactions with alcohols or amines to form hemiacetals or imines.

Technical Details

The reactivity profile is influenced by the conjugated system within its structure, making it susceptible to electrophilic attack and nucleophilic addition reactions.

Mechanism of Action

Process

The mechanism of action for (E,Z)-2,4-nonadienal primarily relates to its role as a flavor compound and potential bioactive agent:

  1. Flavor Profile: It contributes significantly to the aroma of various foods due to its volatile nature and pleasant scent.
  2. Biological Activity: Studies have shown that (E,Z)-2,4-nonadienal exhibits antimicrobial properties against certain pathogens when tested in vitro .

Data

Research indicates that this compound's activity may stem from its ability to disrupt cellular membranes or interfere with metabolic pathways in microorganisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear liquid
  • Odor: Characteristic sweet and fatty aroma
  • Solubility: Soluble in organic solvents like ethanol and ether but less soluble in water.

Chemical Properties

  • Stability: Sensitive to light and air; prone to oxidation.
  • Reactivity: Engages readily in addition reactions due to the presence of unsaturation.

Relevant data from studies indicate that (E,Z)-2,4-nonadienal's volatility makes it an effective flavoring agent in food products .

Applications

Scientific Uses

(E,Z)-2,4-nonadienal finds applications across several domains:

  1. Food Industry: Used as a flavoring agent due to its pleasant aroma; it enhances the sensory profile of various food products.
  2. Fragrance Industry: Employed in perfumes and scented products for its unique olfactory properties.
  3. Research Applications: Studied for its antimicrobial properties and potential health benefits associated with dietary intake .
Biosynthetic Pathways and Precursor Dynamics

Autoxidation Mechanisms of Polyunsaturated Fatty Acids

(E,Z)-2,4-Nonadienal is a secondary lipid oxidation product primarily derived from the autoxidation of ω-6 polyunsaturated fatty acids (PUFAs), particularly linoleic acid (C18:2). This non-enzymatic process involves three mechanistic stages: initiation, propagation, and termination. During initiation, reactive oxygen species (ROS) abstract bis-allylic hydrogen atoms from linoleic acid, forming pentadienyl radicals. In the propagation phase, these radicals react with molecular oxygen to form peroxyl radicals, which undergo cyclization and bond cleavage. Specifically, the 9-hydroperoxide isomer of linoleate decomposes via β-scission to yield (E,Z)-2,4-nonadienal as a dominant volatile aldehyde [3] [8].

The positional specificity of hydroperoxide formation dictates the final products. Linoleate 9-hydroperoxides preferentially generate (E,Z)-2,4-nonadienal, whereas 13-hydroperoxides favor hexanal and other fragments. Photosensitized oxidation (singlet oxygen-mediated) produces similar hydroperoxides but with altered isomeric ratios, leading to quantitative differences in (E,Z)-2,4-nonadienal yields compared to autoxidation [3]. The table below summarizes key volatile aldehydes from linoleate hydroperoxides:

Table 1: Volatile Aldehydes from Linoleate Hydroperoxide Degradation

Hydroperoxide PrecursorPrimary Volatile AldehydesFormation Pathway
9-OOH Linoleate(E,Z)-2,4-Nonadienal, Methyl octanoateβ-Scission (Cleavage A)
13-OOH LinoleateHexanal, Pentaneβ-Scission (Cleavage B)
10-OOH Linoleate (photoox.)9-OxononanoateHock cleavage

Arachidonic Acid Degradation as a Primary Source

Arachidonic acid (C20:4), an ω-6 PUFA abundant in animal tissues, serves as a critical precursor for (E,Z)-2,4-nonadienal in meat aromas. Its degradation follows analogous autoxidation pathways to linoleate but generates more complex volatile profiles due to additional double bonds. During thermal processing or storage, arachidonate 12-hydroperoxides decompose to produce (E,Z)-2,4-nonadienal alongside other aldehydes like (E,E)-2,4-decadienal [6]. In cooked meats, this pathway is instrumental in defining species-specific aromas, as confirmed by comparative analyses of chicken, duck, pork, and beef. Multispecies odor studies identify (E,Z)-2,4-nonadienal as a characteristic contributor to duck and pork aromas, linked to arachidonate metabolism through biosynthesis pathways of unsaturated fatty acids [6].

Enzymatic vs. Non-Enzymatic Formation Pathways

(E,Z)-2,4-Nonadienal formation bifurcates into enzymatic and non-enzymatic routes:

  • Non-Enzymatic Autoxidation: Dominates in thermally processed foods. Iron-catalyzed Fenton reactions accelerate hydroperoxide decomposition from PUFAs, yielding (E,Z)-2,4-nonadienal as a major volatile. This pathway is inhibited by antioxidants like tocopherols, which terminate radical propagation [8].
  • Enzymatic Oxidation: Lipoxygenases (LOXs), particularly 12/15-LOX, directly oxygenate arachidonic acid or linoleic acid at C9 or C13, forming hydroperoxides that decompose to (E,Z)-2,4-nonadienal. Unlike autoxidation, LOX catalysis exhibits stereospecificity, producing hydroperoxides with defined configurations (e.g., 9S-HPODE from linoleate) [8] [3]. In plant tissues, enzymatic cascades involving lipoxygenase, hydroperoxide lyase, and isomerases selectively generate (E,Z)-2,4-nonadienal from C9 hydroperoxides [5].

Table 2: Enzymatic vs. Non-Enzymatic Pathways for (E,Z)-2,4-Nonadienal

FeatureEnzymatic PathwayNon-Enzymatic Pathway
CatalystsLipoxygenase (LOX), Hydroperoxide lyaseFe²⁺/Fe³⁺, ROS, Light, Heat
StereochemistryStereospecific (e.g., 9S-HPODE)Non-specific
Key TriggersPhysiological stress, Tissue disruptionThermal processing, Storage
InhibitorsLOX inhibitors (e.g., NDGA)Antioxidants (e.g., tocopherol)
Biological ContextPlant tissues (cucumber, watermelon)Cooked meats, Fried foods

Role of Reactive Oxygen Species in Lipid Peroxidation

ROS are central initiators of lipid peroxidation cascades that generate (E,Z)-2,4-nonadienal. Superoxide anions (O₂•⁻) and hydrogen peroxide (H₂O₂) arise from mitochondrial electron leakage, NADPH oxidases, or xanthine oxidase. Crucially, H₂O₂ reacts with Fe²⁺ via Fenton chemistry to yield hydroxyl radicals (•OH), which attack PUFAs at bis-allylic sites (e.g., C11 of linoleate) [8] [4]. The ensuing peroxyl radicals (LOO•) abstract hydrogen from adjacent lipids, propagating chain reactions and forming lipid hydroperoxides (LOOH). LOOH further decompose via Fe²⁺-mediated pathways:

  • Alkoxyl radical formation: LOOH + Fe²⁺ → LO• + OH⁻ + Fe³⁺
  • β-Scission: LO• → (E,Z)-2,4-nonadienal + alkyl radical [8]

Biological systems counter ROS with antioxidant networks. Glutathione peroxidase (GPx) reduces LOOH to alcohols, while vitamin E scavenges LOO•, thereby suppressing (E,Z)-2,4-nonadienal formation. In ageing oocytes, ROS overproduction depletes antioxidants like superoxide dismutase (SOD), accelerating lipid peroxidation and cytotoxic aldehyde generation (e.g., 4-hydroxy-2-nonenal). This mirrors oxidative deterioration in foods, where antioxidant loss correlates with increased (E,Z)-2,4-nonadienal [4] [8].

Properties

CAS Number

21661-99-4

Product Name

(E,Z)-2,4-nonadienal

IUPAC Name

(2E,4Z)-nona-2,4-dienal

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5-,8-7+

InChI Key

ZHHYXNZJDGDGPJ-IGTJQSIKSA-N

Canonical SMILES

CCCCC=CC=CC=O

Isomeric SMILES

CCCC/C=C\C=C\C=O

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